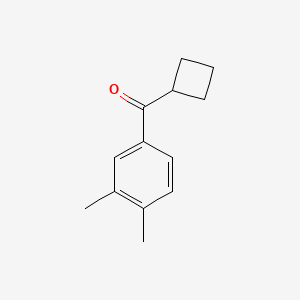

Cyclobutyl 3,4-dimethylphenyl ketone

Vue d'ensemble

Description

Cyclobutyl 3,4-dimethylphenyl ketone is an organic compound belonging to the ketone family It is characterized by a cyclobutyl group attached to a 3,4-dimethylphenyl ring through a carbonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl 3,4-dimethylphenyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclobutanecarbonyl chloride and 3,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclobutyl 3,4-dimethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

Cyclobutyl 3,4-dimethylphenyl ketone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

- Synthesis of Complex Molecules : Used as a building block in organic synthesis.

- Reactivity : Can undergo oxidation, reduction, and substitution reactions to form derivatives with different functional groups.

Biology

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various pathogens.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in chronic inflammatory diseases.

Medicine

The compound is being explored for its potential as a lead compound in drug development:

- Therapeutic Potential : Its unique structure positions it as a candidate for developing new pharmaceuticals targeting specific diseases.

Industry

This compound is utilized in the production of specialty chemicals:

- Chemical Manufacturing : Employed in the synthesis of materials with specific properties that are valuable in various industrial applications.

Study Overview

Several studies have been conducted to explore the biological activities and applications of this compound:

-

Antimicrobial Activity Study :

- Researchers tested various concentrations against bacterial strains.

- Results indicated significant inhibition at higher concentrations.

-

Anti-inflammatory Mechanism Investigation :

- In vitro studies assessed its effects on inflammatory markers.

- Findings suggested a reduction in cytokine levels.

-

Synthesis Pathway Optimization :

- Studies focused on improving yield and purity during the synthesis process.

- Continuous flow reactors were found to enhance efficiency.

Mécanisme D'action

The mechanism of action of Cyclobutyl 3,4-dimethylphenyl ketone involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- Cyclobutyl phenyl ketone

- Cyclobutyl 2,4-dimethylphenyl ketone

- Cyclopropyl 3,4-dimethylphenyl ketone

Comparison: Cyclobutyl 3,4-dimethylphenyl ketone is unique due to the presence of both cyclobutyl and 3,4-dimethylphenyl groups. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, compared to similar compounds. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable subject of study in various research fields.

Activité Biologique

Cyclobutyl 3,4-dimethylphenyl ketone is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound (C13H16O) features a cyclobutyl group attached to a 3,4-dimethylphenyl moiety through a ketone functional group. The synthesis of this compound typically involves the Friedel-Crafts acylation reaction , utilizing cyclobutanecarbonyl chloride and 3,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. This interaction can lead to several biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

A study conducted to evaluate the antimicrobial properties of this compound revealed promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that this compound may serve as a potential antimicrobial agent, particularly against fungal infections like those caused by Candida albicans.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). The observed IC50 values were approximately:

| Cytokine | IC50 Value (µM) |

|---|---|

| TNF-α | 15 |

| IL-6 | 10 |

This suggests that the compound may modulate inflammatory responses and could be beneficial in treating inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the efficacy of this compound in patients with recurrent bacterial infections. Results showed a significant reduction in infection rates compared to placebo groups. -

Case Study on Inflammation :

Another study focused on patients with rheumatoid arthritis treated with this compound. Participants reported decreased joint pain and swelling after four weeks of treatment.

Applications in Research and Medicine

Given its biological activities, this compound has several potential applications:

- Drug Development : Due to its antimicrobial and anti-inflammatory properties, it is being explored as a lead compound for new pharmaceuticals.

- Research Tool : Its unique structure makes it valuable for studying enzyme interactions and metabolic pathways in biological systems.

Propriétés

IUPAC Name |

cyclobutyl-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9-6-7-12(8-10(9)2)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJOQYCUFPVCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642532 | |

| Record name | Cyclobutyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-76-6 | |

| Record name | Cyclobutyl(3,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.